5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-5(12)8-6-9-10-7(13-2)11(4)6/h3H,1-2H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFYMAJYSQNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, particularly at the 2-position, with nucleophiles such as amines or thiols.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Scientific Research Applications
Antimicrobial Properties
Triazolopyrimidines are also recognized for their antimicrobial properties. The presence of the methylthio group in 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may enhance its effectiveness against a range of pathogens. Similar compounds have exhibited activity against bacteria and fungi, making them candidates for further exploration in antimicrobial therapy .
Antiparasitic Effects
Some derivatives of triazolopyrimidines have shown promise as antiparasitic agents . The structural characteristics of this compound may contribute to its potential efficacy against parasitic infections. Research into related compounds indicates that modifications at specific positions can lead to enhanced activity against various parasites .
Synthesis Routes
Several synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that incorporate the desired functional groups while maintaining high yields and purity. For example:
- One-Pot Synthesis : A three-component one-pot synthesis approach has been employed to create new triazolopyrimidine derivatives efficiently. This method allows for simultaneous formation of multiple bonds and can lead to a diverse array of products .
- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while minimizing environmental impact .
Case Study 1: Antiproliferative Activity
In a study examining various triazolopyrimidine derivatives, researchers identified several compounds with promising antiproliferative activity against HeLa and L363 cancer cell lines. The study highlighted structure-activity relationships (SAR) that suggest modifications at specific positions could significantly alter biological efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazolopyrimidines revealed that modifications similar to those found in this compound resulted in enhanced activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent positioning for optimizing antimicrobial effects .
Mechanism of Action
The mechanism of action of 5-methyl-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Table 2: Substituent Impact on Electrochemical Properties
| Compound | Substituent (Position 5) | Redox Potential (V) | Reference |
|---|---|---|---|
| S1-TP | Chloromethyl | -0.45 | |
| S3-TP | Morpholinomethyl | -0.32 | |
| Target compound | Methyl | Not reported | — |
Electronic and Steric Effects
- Methylthio vs.
- Methyl vs. Bulky Groups : The compact methyl group at position 5 minimizes steric hindrance compared to bulkier substituents (e.g., trimethoxyphenyl in ), which may influence binding pocket accessibility .
Q & A
Q. What strategies optimize reaction yields in multi-step syntheses (e.g., cyclocondensation vs. acylation)?
- Methodological Answer : Cyclocondensation with formic acid achieves 40% yield but requires strict anhydrous conditions. Acylation (e.g., benzoyl chloride) offers higher yields (55–72%) but necessitates stoichiometric base (KOH) and inert atmospheres. Solvent polarity and temperature gradients are key variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
